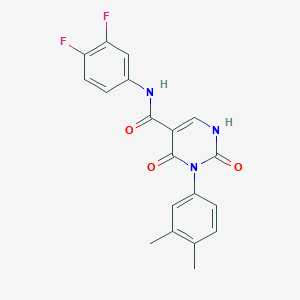
5-bromo-2-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-2-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from readily available starting materials. For instance, the synthesis of antipyrine derivatives involves good yields and spectroscopic characterization . Similarly, the synthesis of benzamide derivatives with a thiadiazole moiety is achieved through an efficient synthetic methodology . These methods often involve reactions such as nucleophilic substitution, reduction, and elimination reactions, which are likely relevant to the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These compounds often exhibit intermolecular interactions like hydrogen bonding and π-interactions, which are crucial for their stability and solid-state packing . The molecular structure of "this compound" would likely show similar characteristics.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes nucleophilic substitution reactions where bromo derivatives react with nucleophiles to yield various substituted products . The presence of halogen atoms in the compound suggests potential reactivity that could be exploited for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often deduced from their structural analysis and spectroscopic data. For example, the crystal packing, hydrogen bonding, and π-stacking interactions can influence the melting points, solubility, and stability of these compounds . The presence of bromo and chloro substituents in "this compound" would affect its physical properties and reactivity.
Case Studies
While the provided papers do not include case studies on the exact compound, they do report on the biological activities of similar compounds. For instance, benzamide derivatives with a thiadiazole moiety have been evaluated for insecticidal activity , and novel pyrazole carboxamides have been tested for insecticidal and fungicidal activities . These studies suggest potential applications for "this compound" in the field of agrochemicals or medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : The compound has been synthesized as part of the process to create non-peptide CCR5 antagonists, an area of interest in HIV-1 research. The synthesis involved elimination, reduction, and bromization reactions (Bi, 2014), (Cheng De-ju, 2014).
Structural Characterization : The chemical structure of the synthesized compounds was confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, highlighting the precision of synthesis and identification of molecular structure (H. Bi, 2015).
Biological Activity
Antagonistic Properties : The synthesized compounds have been identified as non-peptide CCR5 antagonists. CCR5 is crucial for HIV-1 entry into cells, making these compounds potential candidates in HIV-1 prevention and treatment research (Cheng De-ju, 2015).
Bioactivity Tests : The biological activity of these compounds was tested, demonstrating their potential in biomedical applications. This includes studying their effects on GTPγS activity and determining their hemi-inhibitory concentration (IC50), indicating potential pharmacological uses (H. Bi, 2015).
Applications in Antifungal Agents
- Antifungal Properties : Some derivatives have shown potential as antifungal agents, expanding the possible applications of this chemical in medical science (B. Narayana et al., 2004).
Crystal Structure Analysis
- X-Ray Diffraction Studies : The crystal structure of related compounds has been extensively studied, providing a deeper understanding of their molecular geometry and potential interactions in biological systems (G. Anuradha et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyridine-3-sulfonamide derivatives, have been reported to exhibit nanomolar activity against the phosphoinositide 3-kinases (pi3ks) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly pi3ks, and inhibit their activity . This inhibition could lead to changes in cellular processes regulated by these kinases.
Biochemical Pathways
PI3Ks play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
If it inhibits pi3ks, it could potentially lead to changes in cellular processes regulated by these kinases, such as cell growth and survival .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3OS/c16-10-1-2-13(17)12(9-10)14(21)19-11-3-6-20(7-4-11)15-18-5-8-22-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZMZOQFQWSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)
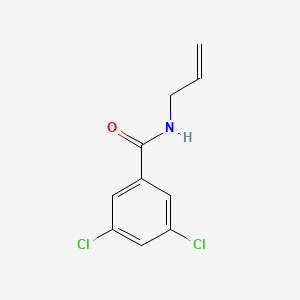
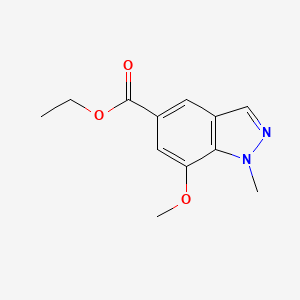
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)
![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)
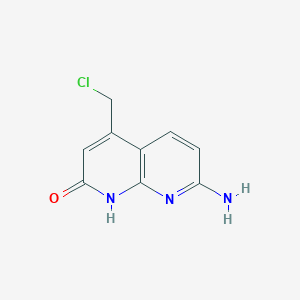
![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)
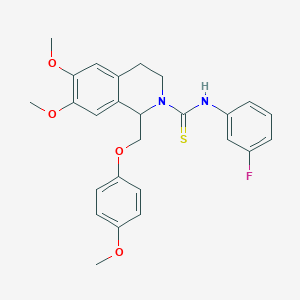
![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
